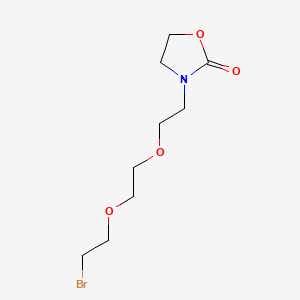

Br-PEG2-oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16BrNO4 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

3-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2 |

InChI Key |

ILZHRTGCGAAXCF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1CCOCCOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Br-PEG2-oxazolidin-2-one

Introduction

3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one is a heterobifunctional chemical linker. It integrates three key chemical motifs: a reactive bromoalkyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a stable oxazolidin-2-one heterocycle. This combination of features makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. A typical PROTAC molecule consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker's role is critical, as its length, rigidity, and hydrophilicity influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.

The Br-PEG2-oxazolidin-2-one linker provides a balance of reactivity and favorable physicochemical properties. The terminal bromine atom serves as a versatile electrophilic handle for conjugation to nucleophilic sites on a protein ligand, while the PEG2 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The oxazolidin-2-one moiety offers a stable, rigid core that can be further functionalized if necessary.

Chemical Structure and Properties

The assumed chemical structure for this compound is depicted below, followed by a table summarizing its key quantitative properties.

Assumed Structure: 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one

A table with the quantitative data for the assumed structure of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂BrNO₃ | Calculated |

| Molecular Weight | 254.08 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Predicted |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane (B109758) | Predicted |

| Purity | >95% | Typical for commercial products |

| Storage | Store at -20°C, desiccated | General recommendation |

Experimental Protocols

Representative Synthesis of 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one

This protocol describes a plausible two-step synthesis starting from 2-(2-aminoethoxy)ethanol (B1664899).

Step 1: Synthesis of 3-(2-(2-hydroxyethoxy)ethyl)oxazolidin-2-one

-

To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add triphosgene (B27547) (0.4 equivalents) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition, add a non-nucleophilic base such as triethylamine (B128534) (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-(2-(2-hydroxyethoxy)ethyl)oxazolidin-2-one.

Step 2: Bromination of the terminal hydroxyl group

-

Dissolve the product from Step 1 (1 equivalent) in anhydrous CH₂Cl₂ at 0°C under an inert atmosphere.

-

Add triphenylphosphine (B44618) (PPh₃) (1.2 equivalents) to the solution.

-

Add carbon tetrabromide (CBr₄) (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the final product, 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one.

Application in PROTAC Synthesis: An Exemplary Protocol

This protocol outlines the use of this compound to link a target protein ligand (containing a phenolic hydroxyl group) and an E3 ligase ligand (containing a primary amine).

-

Alkylation of the Target Protein Ligand:

-

Dissolve the target protein ligand (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Add this compound (1.1 equivalents) to the mixture.

-

Heat the reaction mixture at 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the intermediate product by column chromatography.

-

-

Coupling with the E3 Ligase Ligand:

-

The oxazolidin-2-one ring can be hydrolyzed under basic or acidic conditions to reveal a secondary amine, which can then be coupled to the E3 ligase ligand. Alternatively, the oxazolidinone itself can be a part of the final E3 ligase binding motif, depending on the PROTAC design. For this example, we assume a hydrolysis and subsequent amidation.

-

Hydrolyze the oxazolidin-2-one intermediate from the previous step using aqueous lithium hydroxide (B78521) (LiOH) in a solvent mixture like THF/water to yield a secondary amine.

-

Couple this amine with the E3 ligase ligand, which has a carboxylic acid moiety, using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

-

Mandatory Visualizations

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound.

Caption: A generalized workflow for PROTAC synthesis.

Conceptual Signaling Pathway of PROTAC Action

This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

An In-depth Technical Guide to Br-PEG2-oxazolidin-2-one: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG2-oxazolidin-2-one, also identified by its CAS number 89869-36-3 as 3-(2-Bromo-ethyl)-oxazolidin-2-one, is a heterobifunctional chemical entity of significant interest in the field of drug discovery and development. Its structure, featuring a reactive bromoethyl group and a stable oxazolidinone core connected by a short polyethylene (B3416737) glycol (PEG) linker, positions it as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, its role in PROTAC-mediated protein degradation, and general experimental considerations.

Core Chemical Properties

The utility of this compound in chemical synthesis is dictated by its distinct structural motifs. The terminal bromine atom serves as a versatile reactive handle for nucleophilic substitution, allowing for its conjugation to various ligands. The oxazolidinone ring, a privileged scaffold in medicinal chemistry, can also be functionalized, while the PEG2 linker imparts favorable solubility and conformational flexibility to the resulting conjugates.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one | - |

| Alternative Name | 3-(2-Bromo-ethyl)-oxazolidin-2-one | [1][2][3] |

| CAS Number | 89869-36-3 | [1][2][3] |

| Molecular Formula | C5H8BrNO2 | [1][2] |

| Molecular Weight | 194.03 g/mol | [1] |

| Boiling Point | 342.9 ± 25.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [1][2] |

Role in Targeted Protein Degradation: PROTACs

This compound is a key component in the construction of PROTACs. PROTACs are chimeric molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

This compound serves as a versatile linker in PROTAC design. The bromoethyl group can be readily functionalized with a POI-binding ligand, while the oxazolidinone moiety can be modified to attach an E3 ligase ligand. The PEG2 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker derived from this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are not extensively available in the public domain, general methodologies for the synthesis of the oxazolidinone core and the functionalization of similar linkers can be adapted.

General Synthesis of the Oxazolidinone Ring

The oxazolidinone ring is a common heterocyclic motif, and its synthesis has been well-established. One common method involves the reaction of an amino alcohol with a carbonyl source, such as phosgene (B1210022) or its equivalents, or through the cyclization of β-amino alcohols. Microwave-assisted synthesis from ethanolamines and urea (B33335) has also been reported as an efficient method.

Functionalization of this compound for PROTAC Synthesis

The following workflow outlines the general steps for incorporating this compound into a PROTAC.

Methodology for Step 1: Nucleophilic Substitution

-

Reactants: this compound and a ligand for the protein of interest (POI) containing a nucleophilic group (e.g., an amine, thiol, or hydroxyl group).

-

Solvent: A suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be required to facilitate the reaction.

-

Conditions: The reaction is typically carried out at room temperature or with gentle heating, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Purification: The resulting POI ligand-linker intermediate is purified using standard techniques such as flash column chromatography.

Methodology for Step 2: E3 Ligase Ligand Conjugation

The conjugation of the E3 ligase ligand to the oxazolidinone end of the linker will depend on the specific functional groups present on both molecules. This may involve amide bond formation, click chemistry, or other biocompatible ligation reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the general hazard classifications for similar bromo- and oxazolidinone-containing compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery, particularly those working on targeted protein degradation. Its well-defined structure and predictable reactivity make it an ideal building block for the synthesis of PROTACs and other complex molecular probes. While specific experimental data for this compound remains somewhat limited in publicly accessible literature, its utility can be inferred from the extensive research on the oxazolidinone scaffold and PEG linkers in medicinal chemistry. As the field of targeted protein degradation continues to expand, the importance of such specialized chemical building blocks is expected to grow.

References

An In-Depth Technical Guide to the Role and Mechanisms Associated with Br-PEG2-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Br-PEG2-oxazolidin-2-one is a heterobifunctional chemical linker of significant interest in contemporary drug discovery, particularly in the field of targeted protein degradation. It is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the function of this compound as a linker and delves into the well-established mechanisms of action of the core oxazolidinone structure in different therapeutic contexts. It is crucial to understand that this compound does not possess an intrinsic mechanism of action as a standalone therapeutic agent; its function is to covalently connect two other molecules to create a functional PROTAC.

Part 1: The Primary Role of this compound as a PROTAC Linker

This compound is primarily utilized as a polyethylene (B3416737) glycol (PEG)-based linker in the construction of PROTACs[1]. PROTACs are novel therapeutic modalities designed to eliminate specific unwanted proteins from cells.

The PROTAC Mechanism of Action

PROTACs are bifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's own protein disposal system, the proteasome.

The role of the this compound linker is to connect the ligand that binds to the POI with the ligand that recruits the E3 ligase. The length and chemical nature of the linker are critical for the stability and efficacy of the resulting PROTAC, as they determine the geometry of the ternary complex (POI-PROTAC-E3 ligase).

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.

Experimental Protocols for PROTAC Characterization

1. Ternary Complex Formation Assay (e.g., using Surface Plasmon Resonance - SPR):

-

Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

-

Methodology:

-

Immobilize the purified target protein (POI) onto an SPR sensor chip.

-

Inject the PROTAC molecule at various concentrations over the chip surface to measure the binding kinetics (association and dissociation rates) between the POI and the PROTAC.

-

In a subsequent step, co-inject the PROTAC with the purified E3 ubiquitin ligase over the POI-coated surface.

-

An increase in the SPR signal upon co-injection, compared to the injection of the PROTAC alone, indicates the formation of the ternary complex.

-

Analyze the kinetic data to determine the cooperativity of ternary complex formation.

-

2. Western Blot Analysis for Protein Degradation:

-

Objective: To measure the reduction in the levels of the target protein in cells treated with the PROTAC.

-

Methodology:

-

Culture cells in appropriate media and seed them in multi-well plates.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration in each lysate using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the POI.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

-

Image the blot and perform densitometry analysis to quantify the amount of POI relative to a loading control (e.g., GAPDH or β-actin).

-

| Parameter | Description | Typical Value Range |

| DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein. | pM to µM |

| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | >80% is desirable |

Part 2: Mechanism of Action of the Oxazolidinone Core

The oxazolidinone ring system, a core component of this compound, is a well-established pharmacophore in medicinal chemistry, most notably in the field of antibiotics.

Oxazolidinones as Antibacterial Agents

Oxazolidinone antibiotics, such as linezolid, are potent inhibitors of bacterial protein synthesis[2]. They exert their effect by binding to the bacterial ribosome, specifically to the 50S subunit.

Mechanism:

-

Binding Site: Oxazolidinones bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.

-

Inhibition of Initiation: This binding event prevents the formation of the initiation complex, which is the first step in protein synthesis. Specifically, it interferes with the proper positioning of the initiator fMet-tRNA in the P-site[2][3].

-

Blockade of Peptide Bond Formation: By occupying the A-site, oxazolidinones sterically hinder the entry of aminoacyl-tRNAs, thereby inhibiting the formation of the first peptide bond and halting protein synthesis[3].

This mechanism is unique among protein synthesis inhibitors, which contributes to the effectiveness of oxazolidinones against many drug-resistant bacterial strains.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of an oxazolidinone antibiotic that prevents visible growth of a bacterium.

-

Methodology (Broth Microdilution):

-

Prepare a serial two-fold dilution of the oxazolidinone compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is visually determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

-

| Antibiotic | Bacterial Strain | MIC (µg/mL) |

| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 |

| Linezolid | Streptococcus pneumoniae | 0.5 - 2 |

| Linezolid | Enterococcus faecium (VRE) | 1 - 4 |

Note: These are typical ranges; specific values can vary.

Part 3: Oxazolidinones as Sigma-2 Receptor Ligands

More recently, the oxazolidinone scaffold has been identified in ligands for the sigma-2 (σ2) receptor, also known as TMEM97. The σ2 receptor is implicated in various neurological disorders and cancers[4].

Putative Mechanism:

The precise mechanism of σ2 receptor ligands is still under investigation. However, it is known that the σ2 receptor is involved in regulating cellular calcium signaling and lipid metabolism. Ligands that bind to this receptor can modulate these pathways. For example, in the context of Alzheimer's disease, σ2 ligands are being explored for their potential to interfere with the formation of amyloid plaques[5].

Lead Compound Data:

One study identified a lead oxazolidinone-based compound with the following properties[4]:

| Compound | Target | Binding Affinity (Ki) | Selectivity (σ1/σ2) |

| 4h | Sigma-2 (σ2) Receptor | 36 nM | 79-fold |

This compound is a valuable chemical tool, acting as a linker in the synthesis of PROTACs for targeted protein degradation. Its "mechanism of action" is to facilitate the formation of a ternary complex that leads to the destruction of a specific protein. The oxazolidinone core of this molecule is a versatile pharmacophore with well-defined mechanisms in other contexts, including the inhibition of bacterial protein synthesis and the modulation of sigma-2 receptor activity. A clear understanding of these distinct roles is essential for professionals in drug discovery and development.

References

The Bifunctional Role of Br-PEG2-oxazolidin-2-one in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is modular, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This guide provides an in-depth technical overview of Br-PEG2-oxazolidin-2-one, a bifunctional linker with significant potential in the design and synthesis of novel PROTACs. We will explore its core functions, provide detailed experimental protocols, present quantitative data from related systems, and visualize key biological and experimental workflows.

Core Concepts: The Function of this compound as a Bifunctional Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two key reactive functionalities, making it a versatile building block in the construction of PROTACs.

-

Polyethylene Glycol (PEG) Backbone: The diethylene glycol (PEG2) portion of the linker imparts several desirable properties to the resulting PROTAC molecule. PEG chains are known to enhance the aqueous solubility of often lipophilic PROTACs, which can improve their pharmacokinetic profile.[1] The flexibility of the PEG backbone also plays a crucial role in enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation, a prerequisite for successful protein degradation.[1]

-

Bromo (Br) Group: The terminal bromo group serves as a reactive handle for conjugation to a nucleophilic functional group, typically an amine or a thiol, on either the POI ligand or the E3 ligase ligand. This allows for the covalent attachment of the linker to one of the binding moieties of the PROTAC.

-

Oxazolidin-2-one Moiety: The oxazolidin-2-one ring is a stable heterocyclic structure that can also be functionalized. In the context of this compound, the nitrogen atom of the oxazolidinone can be deprotonated to act as a nucleophile, enabling reaction with an electrophilic center on the other binding moiety. This dual reactivity of the bromo group and the oxazolidinone nitrogen allows for a stepwise and controlled synthesis of the final PROTAC molecule.

Quantitative Data on PEG-Linked PROTACs

| Target Protein | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line |

| BRD4 | Pomalidomide | 4-PEG | <0.5 µM | >90% | H661 |

| BRD4 | Pomalidomide | 1-PEG | >5 µM | N/A | H661 |

| BRD4 | VHL Ligand | 3-PEG | ~10 nM | >95% | HeLa |

| BRD4 | VHL Ligand | 5-PEG | ~50 nM | >90% | HeLa |

| HMGCR | VHL Ligand | Not Specified | 120 nM | 76% | Insig-silenced HepG2 |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions. The data presented here is for illustrative purposes to demonstrate the impact of the linker on PROTAC performance.

Experimental Protocols

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a multi-step process. Below are detailed, representative protocols for the synthesis and evaluation of a PROTAC.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution and Amide Coupling

This protocol describes a general strategy for synthesizing a PROTAC where this compound is first reacted with a POI ligand containing a nucleophile (e.g., a phenol (B47542) or amine), followed by coupling with an E3 ligase ligand that has a carboxylic acid functionality.

Step 1: Alkylation of the POI Ligand with this compound

-

Dissolution: Dissolve the POI ligand (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Linker: To this solution, add this compound (1.2 equivalents).

-

Reaction: Stir the reaction mixture at 60-80 °C for 12-24 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker conjugate.

Step 2: Coupling of the POI-Linker Conjugate with the E3 Ligase Ligand

-

Activation: Dissolve the E3 ligase ligand containing a carboxylic acid (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: Add the POI-linker conjugate (1 equivalent) to the activated E3 ligase ligand solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Protocol for In-Cell Target Protein Degradation Assay (Western Blotting)

This assay is a standard method to quantify the extent of target protein degradation induced by a PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative level of the target protein.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

Caption: A typical workflow for the discovery and development of a PROTAC.

Conclusion

This compound represents a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its PEG backbone can confer favorable physicochemical properties, while its dual reactive handles allow for flexible and efficient synthetic strategies. While further research is needed to fully elucidate its potential in specific biological contexts, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its application in the development of novel protein degraders. The continued exploration of new linker chemistries, such as that offered by this compound, will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.

References

The Discovery and Development of Oxazolidinone-Based Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone core, a cornerstone of modern antibiotics, is finding new life as a versatile component in the sophisticated architecture of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and development of oxazolidinone-based linkers, with a focus on their application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into the synthesis, stability, and functional role of these linkers, offering detailed experimental protocols and quantitative data to inform the design of next-generation targeted therapies.

Introduction to Oxazolidinone-Based Linkers

Oxazolidinones are a class of synthetic compounds renowned for their antibacterial properties, most notably exemplified by the FDA-approved drug linezolid.[1] Their mechanism of action involves the inhibition of bacterial protein synthesis, a testament to their ability to interact with crucial biological machinery.[1] This inherent bioactivity, combined with a synthetically tractable scaffold, makes the oxazolidinone moiety an attractive building block for the development of linkers in targeted drug delivery systems.

In the context of ADCs and PROTACs, the linker is a critical component that connects a targeting moiety (an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase recruiter). The linker's properties, such as its length, flexibility, and stability, profoundly influence the overall efficacy, safety, and pharmacokinetic profile of the conjugate.[2] Oxazolidinone-based linkers offer a unique combination of features, including potential for controlled cleavage and the ability to modulate the physicochemical properties of the final conjugate.

Synthesis of Oxazolidinone-Based Linkers

The synthesis of oxazolidinone-based linkers typically involves the construction of the core oxazolidinone ring followed by functionalization to introduce points of attachment for the targeting and payload moieties. Both solid-phase and solution-phase synthetic strategies have been employed.

General Synthetic Approach

A common method for the synthesis of the oxazolidinone core is the [3+2] coupling reaction of isocyanates and epoxides, which can be catalyzed by bifunctional phase-transfer catalysts.[3][4] This approach allows for the modular construction of the oxazolidinone ring with various substituents.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Oxazolidinone Linker Precursor

This protocol describes a typical procedure for the synthesis of a 2-oxazolidinone (B127357) from an epoxide and an isocyanate, which can serve as a precursor for a bifunctional linker.[4]

-

Materials:

-

Epoxide (1.0 eq)

-

Isocyanate (1.05 eq)

-

Bifunctional Phase-Transfer Catalyst (e.g., Bif-PTC-1) (2.5 mol%)

-

Chlorobenzene (B131634) (PhCl)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

In a round-bottom flask, dissolve the epoxide (0.20 mmol) and the bifunctional phase-transfer catalyst (2.7 mg, 2.5 mol%) in chlorobenzene (2.0 mL) under an inert atmosphere.

-

Add the isocyanate (0.21 mmol) to the reaction mixture.

-

Stir the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel using a gradient of petroleum ether and ethyl acetate (e.g., 2:1 to 1:3) to yield the desired 2-oxazolidinone.

-

Protocol 2: Solid-Phase Synthesis of Peptide Aldehydes using an Oxazolidine (B1195125) Linker

This protocol outlines the use of an oxazolidine linker for the solid-phase synthesis of peptide aldehydes, which can be a component of a larger conjugate.[5]

-

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Protected amino acid aldehydes

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA

-

Piperidine in DMF (20%)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

-

Procedure:

-

Swell the 2-CTC resin in dichloromethane (B109758) (DCM).

-

Immobilize diethanolamine on the resin.

-

Couple the protected amino acid aldehyde to the diethanolamine-functionalized resin to form the oxazolidine linker.

-

Perform standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain.

-

After completion of the synthesis, wash the resin thoroughly with DCM.

-

Cleave the peptide aldehyde from the resin using the cleavage cocktail.

-

Precipitate the cleaved peptide aldehyde in cold diethyl ether and purify by HPLC.

-

Physicochemical Properties and Stability of Oxazolidinone-Based Linkers

The stability of the linker is a critical parameter for the success of an ADC or PROTAC. The linker must be stable enough to prevent premature release of the payload in circulation, yet susceptible to cleavage at the target site to ensure efficacy.[6][7] Oxazolidinone-based linkers can be designed as either cleavable or non-cleavable linkers.

Cleavable Oxazolidinone Linkers

Cleavable linkers are designed to be sensitive to the specific microenvironment of the target cell, such as low pH in endosomes or the presence of specific enzymes.[6] The oxazolidinone ring itself can be susceptible to hydrolysis under acidic conditions, providing a potential mechanism for payload release.

Non-Cleavable Oxazolidinone Linkers

Non-cleavable linkers rely on the degradation of the antibody component of the ADC within the lysosome to release the payload.[7] In this case, the oxazolidinone linker remains attached to the payload, and its physicochemical properties can influence the activity and cellular permeability of the released drug-linker metabolite.

Quantitative Data on Linker Stability

While specific quantitative data for the plasma stability of oxazolidinone-based linkers is not extensively available in the public domain, general methods for assessing ADC stability can be applied.

| Parameter | Method | Description | Reference |

| Plasma Stability | LC-MS | The ADC is incubated in plasma, and the amount of intact ADC and released payload is quantified over time using liquid chromatography-mass spectrometry. | [8][9][10] |

| Drug-to-Antibody Ratio (DAR) | LC-MS or HIC | The average number of drug-linker molecules conjugated to an antibody is determined. A decrease in DAR over time in plasma indicates linker instability. | [7] |

Table 1: Methods for Assessing ADC Linker Stability.

Application of Oxazolidinone-Based Linkers in Targeted Therapeutics

The unique properties of oxazolidinone-based linkers make them promising candidates for use in both ADCs and PROTACs.

Oxazolidinone-Based Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, an oxazolidinone linker can be used to connect a potent cytotoxic agent to a tumor-targeting monoclonal antibody. The design of the linker can influence the drug-to-antibody ratio (DAR), solubility, and stability of the ADC.

Oxazolidinone-Based Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][11] The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Oxazolidinone-based linkers can provide the necessary length and rigidity to facilitate this interaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed in this guide, we provide diagrams generated using the DOT language.

References

- 1. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 3. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation [authors.library.caltech.edu]

Methodological & Application

Application Notes and Protocols for Br-PEG2-oxazolidin-2-one in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.[2][3] Br-PEG2-oxazolidin-2-one is a bifunctional PEG-based linker that offers two distinct reactive sites for the sequential attachment of the POI ligand and the E3 ligase ligand, enabling a modular and flexible approach to PROTAC synthesis. This application note provides a detailed guide to the utilization of this compound in the synthesis of PROTACs, with a focus on a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[1]

Chemical Properties of the Linker

This compound possesses two key reactive functionalities:

-

Bromo (Br) group: This alkyl bromide serves as an electrophile, susceptible to nucleophilic substitution by functional groups such as amines (-NH2) or phenols (-OH) present on the E3 ligase ligand or the POI ligand. This reaction typically proceeds under basic conditions.

-

Oxazolidin-2-one ring: This five-membered heterocyclic ring can undergo nucleophilic acyl substitution, leading to ring-opening. This reaction can be initiated by nucleophiles like primary or secondary amines, effectively coupling the second ligand and elongating the linker.

The differential reactivity of these two groups allows for a stepwise and controlled assembly of the PROTAC molecule.

Experimental Protocols

This section outlines a representative protocol for the synthesis of a BRD4-targeting PROTAC using this compound. The synthesis involves the sequential coupling of a BRD4 inhibitor (the "warhead") and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for recruiting Cereblon [CRBN]).

Materials:

-

This compound

-

BRD4 inhibitor with a nucleophilic handle (e.g., JQ1-amine)

-

E3 ligase ligand with a nucleophilic handle (e.g., Pomalidomide-amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a two-step synthesis where the E3 ligase ligand is first attached to the bromo end of the linker, followed by the attachment of the POI ligand via the opening of the oxazolidinone ring.

Step 1: Coupling of E3 Ligase Ligand to the Linker

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-linker intermediate.

Step 2: Coupling of POI Ligand and Ring Opening

-

Reaction Setup: In a sealed tube, dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the amine-containing POI ligand (e.g., JQ1-amine) (1.2 eq) in a suitable solvent such as DMF or DMSO.

-

Reaction: Heat the reaction mixture at 80-120 °C for 12-48 hours. The progress of the reaction should be monitored by LC-MS to confirm the consumption of the starting material and the formation of the final PROTAC product.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired compound with high purity.

Data Presentation

The efficacy of newly synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for previously reported BRD4-targeting PROTACs.

| PROTAC Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Citation |

| ARV-825 | CRBN | <1 | >90 | RS4;11 | [1] |

| dBET1 | CRBN | 4 | ~98 | MV4;11 | [1] |

| MZ1 | VHL | 26 | >95 | HeLa | [1] |

| AT1 | CRBN | 1.8 | >95 | MM.1S | [1] |

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.

Caption: A schematic overview of the two-step PROTAC synthesis.

BRD4 Signaling Pathway

BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate these critical cancer-driving pathways.

Caption: Mechanism of BRD4 degradation and its impact on cancer signaling.

Conclusion

This compound is a versatile bifunctional linker for the modular synthesis of PROTACs. Its distinct reactive handles allow for a controlled, stepwise assembly of the final heterobifunctional molecule. The provided protocol for a BRD4-targeting PROTAC serves as a general guideline that can be adapted for the synthesis of PROTACs targeting other proteins of interest. Careful optimization of reaction conditions and purification methods is essential to obtain high-purity PROTACs for biological evaluation.

References

Application Note & Protocol: Conjugation of Br-PEG2-oxazolidin-2-one to Amine-Containing Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental procedure for the conjugation of Br-PEG2-oxazolidin-2-one, a heterobifunctional linker, to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The protocol leverages the reactivity of the terminal bromine atom, which serves as a good leaving group in nucleophilic substitution reactions with primary amines. This process, a form of PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the target molecule.[1][2] The inclusion of the oxazolidinone moiety offers a rigid, polar core structure. This guide outlines the necessary materials, step-by-step instructions for a model conjugation reaction, and methods for purification and characterization of the resulting conjugate.

Principle of the Reaction

The conjugation chemistry is based on the alkylation of a primary amine by the bromo-functionalized PEG linker. The lone pair of electrons on the amine nitrogen attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable secondary amine linkage. This reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus more nucleophilic.

Experimental Protocol

Materials

-

This compound

-

Target molecule with primary amine(s) (e.g., Bovine Serum Albumin - BSA)

-

Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: Size-Exclusion Chromatography (SEC) or Dialysis supplies (e.g., 10 kDa MWCO cassette for BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Analytical instruments: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (optional)

Procedure

-

Reagent Preparation:

-

Dissolve the amine-containing target molecule (e.g., BSA) in the Conjugation Buffer to a final concentration of 10 mg/mL.

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. Refer to Table 1 for recommended molar ratios.

-

Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration to minimize potential degradation of sensitive target molecules.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.

-

Incubate for 1 hour at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted this compound.

-

-

Purification of the Conjugate:

-

Remove the excess unreacted PEG linker and quenching agent by either size-exclusion chromatography or dialysis.

-

For SEC: Equilibrate the column with PBS, pH 7.4. Load the quenched reaction mixture and collect fractions corresponding to the high molecular weight conjugate, monitoring the absorbance at 280 nm.

-

For Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS, pH 7.4, at 4°C with at least three buffer changes over 24-48 hours.

-

-

Characterization and Storage:

-

Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

-

Assess the degree of PEGylation (the average number of PEG linkers per target molecule) using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

-

Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Data Presentation

Table 1: Reaction Conditions and Expected Outcomes for BSA Conjugation

| Molar Ratio (PEG:Protein) | Reaction Time (hours) | Temperature (°C) | Expected Degree of PEGylation | Expected Yield (%) |

| 5:1 | 4 | 25 | 1-2 | >90 |

| 10:1 | 8 | 25 | 3-5 | >85 |

| 20:1 | 12 | 25 | 6-8 | >80 |

| 50:1 | 24 | 25 | 10-15 | >75 |

Note: The degree of PEGylation and yield are dependent on the specific target molecule and may require optimization.

Visualizations

Caption: Conjugation of this compound to a primary amine.

Caption: Step-by-step experimental workflow for conjugation.

References

Br-PEG2-oxazolidin-2-one in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG2-oxazolidin-2-one is a bifunctional molecule increasingly recognized for its utility as a PEGylated linker in the development of targeted cancer therapeutics. Its structure combines a bromo group, a short polyethylene (B3416737) glycol (PEG) chain, and an oxazolidinone moiety, offering a versatile platform for conjugating different molecules. This document provides an overview of its primary application in cancer research, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and includes a generalized protocol for its incorporation.

Core Application: A Linker for PROTACs

The principal application of this compound in oncology is as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest, such as those driving cancer progression.[1]

A typical PROTAC consists of three components:

-

A ligand for a target protein (or "warhead"): This part of the molecule binds to the cancer-associated protein that needs to be degraded.

-

A ligand for an E3 ubiquitin ligase: This moiety recruits an E3 ligase, an enzyme that marks the target protein for degradation.

-

A chemical linker: This component connects the target protein ligand and the E3 ligase ligand.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as the one derived from this compound, are favored for their ability to improve the physicochemical properties of the resulting PROTAC.

The this compound molecule provides a reactive handle (the bromo group) for conjugation to one of the ligands, while the oxazolidinone can be opened or modified to connect to the other ligand, creating a flexible and hydrophilic PEGylated linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆BrNO₄ | [1] |

| Molecular Weight | 282.13 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using this compound as a linker. This protocol is illustrative and will require optimization based on the specific ligands being used.

Protocol: Synthesis of a PROTAC using this compound

Objective: To conjugate a target protein ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) and an E3 ligase ligand (containing a suitable functional group for reaction with the modified oxazolidinone) using this compound.

Materials:

-

This compound

-

Target Protein Ligand (with a nucleophilic group)

-

E3 Ligase Ligand (with a compatible reactive group)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel and stirring apparatus

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

Step 1: Alkylation of the Target Protein Ligand

-

Dissolve the target protein ligand and a slight excess of this compound in anhydrous DMF or DMSO under an inert atmosphere.

-

Add a suitable base (e.g., K₂CO₃ for phenols or DIPEA for amines) to the reaction mixture. The choice of base and solvent will depend on the nature of the nucleophile on the target ligand.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Ligand-PEG2-oxazolidin-2-one) by column chromatography or preparative HPLC.

Step 2: Oxazolidinone Ring Opening and Coupling to the E3 Ligase Ligand

-

The purified Ligand-PEG2-oxazolidin-2-one intermediate can be further modified. For instance, the oxazolidinone ring can be hydrolyzed under basic or acidic conditions to reveal an amino alcohol, which can then be coupled to the E3 ligase ligand.

-

Alternatively, the oxazolidinone itself can be reacted under specific conditions.

-

Dissolve the Ligand-PEG2-oxazolidin-2-one intermediate and the E3 ligase ligand in a suitable solvent.

-

Add the necessary reagents for the coupling reaction. The specific conditions will depend on the functional groups on both molecules. For example, if the E3 ligase ligand has a carboxylic acid, a peptide coupling reagent (e.g., HATU, HOBt) can be used after ring-opening of the oxazolidinone to form an amide bond.

-

Stir the reaction at the appropriate temperature and monitor its progress by LC-MS.

-

Upon completion, work up the reaction mixture as described in Step 1.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of the resulting molecule.

Caption: General workflow for synthesizing a PROTAC using this compound.

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

Conclusion and Future Perspectives

This compound serves as a valuable building block for the synthesis of PROTACs, a promising class of therapeutics for cancer treatment. The PEGylated linker it provides can enhance the drug-like properties of the final molecule. While the specific protocols will always need to be tailored to the individual ligands, the general principles outlined here provide a solid foundation for researchers entering this exciting field. Future research will likely focus on exploring linkers of varying lengths and compositions to further optimize PROTAC efficacy and on applying this technology to a wider range of cancer-relevant targets.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Br-PEG2-Oxazolidin-2-one Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the use of a bromo-functionalized polyethylene (B3416737) glycol (PEG) oxazolidinone linker, specifically Br-PEG2-oxazolidin-2-one, in solid-phase synthesis. This methodology is particularly relevant for the generation of diverse small molecule libraries, especially those incorporating the medicinally important oxazolidinone scaffold.

Introduction

Solid-phase synthesis is a powerful technique that simplifies the synthesis of complex molecules by anchoring the starting material to an insoluble polymer support. This approach facilitates the purification process, as excess reagents and byproducts are easily removed by washing the solid support. The choice of linker, which connects the molecule to the solid support, is crucial for the success of the synthesis, dictating the conditions for cleavage and the overall stability of the anchored compound.

The this compound linker offers several advantages:

-

Polyethylene Glycol (PEG) Spacer: The PEG component is a flexible, hydrophilic spacer that can improve the solubility of the resin-bound compound and enhance reaction kinetics by increasing the distance from the solid support.[1][2] PEG linkers are known for their biocompatibility, low immunogenicity, and ability to improve the pharmacokinetic properties of the final product.[1]

-

Oxazolidinone Scaffold: Oxazolidinones are a significant class of heterocyclic compounds with a wide range of biological activities, most notably as antibacterial agents.[3][4][5] Incorporating this scaffold into a linker allows for the synthesis of libraries of oxazolidinone derivatives.

-

Bromo Functionality: The bromo group serves as a versatile functional handle for attaching the initial substrate to the linker through nucleophilic substitution.

This protocol will detail the steps for utilizing the this compound linker on a solid support for the synthesis of a small molecule library.

Experimental Workflow

The following diagram illustrates the general workflow for solid-phase synthesis using the this compound linker.

Caption: General workflow for solid-phase synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the solid-phase synthesis of a small molecule library using a this compound linker attached to a Merrifield resin.

Materials:

-

Merrifield Resin (100-200 mesh, 1% DVB)

-

This compound

-

Sodium Iodide (NaI)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Starting Substrate (e.g., a primary amine or thiol)

-

Reagents for on-resin synthesis (e.g., acylating agents, sulfonylating agents)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Solid-phase synthesis vessel

-

Shaker

1. Resin Swelling:

-

Place the Merrifield resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.

-

Add DMF (10 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

2. Linker Immobilization:

-

Dissolve this compound (3.0 eq) and NaI (1.0 eq) in DMF (10 mL).

-

Add the solution to the swollen resin.

-

Add DIPEA (5.0 eq) to the resin slurry.

-

Agitate the mixture at 50°C for 24 hours.

-

Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

-

Dry the resin under vacuum.

3. Substrate Loading:

-

Swell the linker-functionalized resin in DMF (10 mL) for 30 minutes.

-

Dissolve the starting substrate (e.g., a primary amine, 5.0 eq) in DMF (10 mL).

-

Add the substrate solution to the resin.

-

Add DIPEA (5.0 eq) to the reaction mixture.

-

Agitate the mixture at room temperature for 16 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

4. On-Resin Synthesis:

This step will vary depending on the desired final product. The following is an example of an acylation reaction.

-

Swell the substrate-loaded resin in DCM (10 mL) for 30 minutes.

-

Dissolve the acylating agent (e.g., an acid chloride or anhydride, 5.0 eq) and DIPEA (5.0 eq) in DCM (10 mL).

-

Add the solution to the resin.

-

Agitate the mixture at room temperature for 4 hours.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

5. Cleavage from Resin:

-

Wash the final product-bound resin with DCM (3 x 10 mL).

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

-

Concentrate the filtrate under a stream of nitrogen.

6. Product Purification and Analysis:

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to pellet the product and decant the ether.

-

Repeat the ether wash twice.

-

Dry the crude product under vacuum.

-

Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

Logical Relationship of Synthesis Components

The following diagram illustrates the connectivity of the core components in this solid-phase synthesis approach.

Caption: Connectivity of synthesis components.

Data Presentation

The efficiency of each step in the solid-phase synthesis can be quantified. The following table provides a template for recording and comparing key data points.

| Step | Parameter | Method of Determination | Typical Result |

| Linker Immobilization | Linker Loading (mmol/g) | Elemental Analysis (for N) or Cleavage and UV/Vis quantification | 0.5 - 0.8 |

| Substrate Loading | Loading Efficiency (%) | Kaiser Test (for primary amines) or Cleavage and LC-MS analysis | > 90% |

| On-Resin Reaction | Reaction Completion (%) | TNBSA Test or Cleavage and LC-MS analysis | > 95% |

| Final Product | Crude Purity (%) | RP-HPLC | 70 - 90% |

| Final Product | Overall Yield (%) | Mass of purified product vs. initial resin loading | 30 - 60% |

Conclusion

The use of a this compound linker in solid-phase synthesis provides a versatile and efficient method for the generation of small molecule libraries, particularly those based on the oxazolidinone scaffold. The PEG spacer enhances reaction conditions and can impart favorable biological properties to the final compounds. The detailed protocol and workflow diagrams provided herein serve as a comprehensive guide for researchers and drug development professionals to implement this methodology in their laboratories. Careful monitoring of reaction parameters, as outlined in the data presentation table, will ensure the successful synthesis of diverse and novel chemical entities.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of Br-PEG2-oxazolidin-2-one Conjugates

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of Br-PEG2-oxazolidin-2-one conjugates. Given the structural complexity of these molecules, which combine a biological macromolecule with a synthetic linker-payload moiety, a multi-faceted analytical approach is essential to ensure their quality, safety, and efficacy.[1] The methodologies described are analogous to those used for other complex bioconjugates like antibody-drug conjugates (ADCs) and PEGylated proteins.[2][3]

Part 1: Application Notes

A suite of orthogonal analytical techniques is required to fully characterize this compound conjugates, assessing critical quality attributes (CQAs) such as purity, identity, quantity, and stability.[1]

Mass Spectrometry (MS) for Identity and Structural Confirmation

Mass spectrometry is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information that confirms successful conjugation and helps determine the distribution of conjugated species.[4][5]

-

Intact Mass Analysis: Analysis of the intact conjugate under denaturing (LC-MS) or native conditions (native MS) reveals the molecular weight of the different species present.[6][7] This allows for the direct observation of the unconjugated biomolecule and the biomolecule conjugated with one or more this compound moieties. This distribution is often referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs and is a critical parameter affecting efficacy and safety.[5][8]

-

Subunit and Fragment Analysis: For large protein conjugates like monoclonal antibodies (mAbs), the protein can be fragmented into smaller subunits (e.g., light chain and heavy chain) by reducing disulfide bonds. Analyzing these subunits simplifies the mass spectra and helps locate the conjugation sites.[5]

-

Peptide Mapping: To pinpoint the exact amino acid residues where the this compound is attached, the conjugate is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS.[9] Peptides carrying the modification will have a characteristic mass shift, and MS/MS fragmentation can identify the specific residue.

Chromatographic Methods for Purity, Aggregation, and Heterogeneity

Liquid chromatography is indispensable for separating the conjugate from impurities and resolving different conjugated forms.[10][11]

-

Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for analyzing the heterogeneity of bioconjugates based on hydrophobicity.[12][13] The this compound moiety is typically more hydrophobic than the parent biomolecule. Each additional conjugate increases the overall hydrophobicity, allowing HIC to separate species with different numbers of attached moieties (e.g., DAR 0, 1, 2, etc.).[14][15] This provides a detailed profile of the drug load distribution, which is a critical quality attribute.[16] HIC analysis is performed under non-denaturing conditions, which is advantageous for maintaining the protein's native structure.[12][13]

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[17][18] Its primary application is to quantify high-molecular-weight species (aggregates) and low-molecular-weight species (fragments), which are critical for ensuring the safety and stability of biotherapeutics.[19][20] Aggregation can impact the efficacy and immunogenicity of the product.[19]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions (using organic solvents and acids). It is a high-resolution technique used to assess purity and can also be used to determine the average number of conjugated moieties, particularly when analyzing protein subunits.[8][9] It is readily coupled with mass spectrometry for identity confirmation.[21]

Spectroscopic Methods for Quantification

-

UV-Vis Spectroscopy: This is a simple and rapid method for determining the average number of conjugated this compound moieties per biomolecule.[22][23] The method relies on the Beer-Lambert law and requires that the biomolecule and the attached moiety have distinct absorbance maxima at different wavelengths (e.g., protein at 280 nm and the conjugate at another wavelength).[][25] By measuring the absorbance of the conjugate solution at two wavelengths and using the known extinction coefficients of the biomolecule and the small molecule, their respective concentrations and their ratio can be calculated.[22][]

Electrophoretic Methods for Purity and Heterogeneity

-

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that resolves molecules based on their charge-to-size ratio.[26][27] Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) is used under reducing and non-reducing conditions to assess purity and fragmentation with high precision.[27] Imaged Capillary Isoelectric Focusing (iCIEF) is used to analyze charge heterogeneity, which can be altered by the conjugation process.[26][28] CE can also be coupled to mass spectrometry for in-depth characterization of different conjugate variants.[29][30]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides high-resolution structural information at the atomic level. While challenging for very large protein conjugates, it is invaluable for confirming the structure of the this compound linker itself and for studying its interaction with the biomolecule in smaller conjugates or fragments.[31][32] Ligand-observed NMR methods can be used to confirm the binding and conformation of the conjugated moiety.[31][33]

Part 2: Data Presentation

Quantitative data from these analytical methods should be summarized for clear interpretation and comparison.

Table 1: Summary of Analytical Methods and Information Obtained

| Analytical Method | Key Application(s) | Quantitative Information Provided |

| UV-Vis Spectroscopy | Average conjugate load determination | Average number of moieties per biomolecule.[22] |

| Hydrophobic Interaction Chromatography (HIC) | Conjugate load distribution, purity | Relative percentage of each conjugate species (e.g., DAR 0, 1, 2, etc.), percentage of unconjugated biomolecule.[12] |

| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation analysis | Percentage of monomer, aggregates, and fragments.[18][19] |

| Reversed-Phase HPLC (RP-HPLC) | Purity analysis, quantification | Purity of the conjugate, quantification of impurities.[8][9] |

| Mass Spectrometry (MS) | Identity confirmation, conjugate load distribution, site of conjugation | Molecular weight of all species, average conjugate load, precise location of modifications.[4] |

| Capillary Electrophoresis (CE-SDS) | Purity and integrity analysis | Percentage of intact conjugate, fragments, and impurities.[26][27] |

Table 2: Example Data from HIC-HPLC Analysis of a Conjugate

| Peak | Retention Time (min) | Species | Area (%) |

| 1 | 8.5 | Unconjugated Biomolecule | 10.2 |

| 2 | 10.2 | 1 Moiety Attached | 35.5 |

| 3 | 11.8 | 2 Moieties Attached | 45.1 |

| 4 | 13.1 | 3 Moieties Attached | 8.9 |

| 5 | 14.0 | 4 Moieties Attached | 0.3 |

| Total | Average Load (Calculated) | 1.67 |

Part 3: Experimental Protocols

Protocol 1: Determination of Average Conjugate Load by UV-Vis Spectroscopy

Objective: To determine the average number of this compound moieties conjugated per biomolecule.

Principle: This method uses the absorbance measurements of the conjugate at two wavelengths—one where the biomolecule predominantly absorbs (typically 280 nm) and one where the attached moiety has a unique absorbance maximum (e.g., λ_max).[23][]

Materials:

-

This compound conjugate sample

-

Formulation buffer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine Extinction Coefficients:

-

Accurately determine the molar extinction coefficient (ε) of the unconjugated biomolecule at 280 nm and λ_max.

-

Accurately determine the molar extinction coefficient of the this compound moiety at 280 nm and λ_max.

-

-

Sample Preparation: Dilute the conjugate sample with formulation buffer to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Measurement:

-

Blank the spectrophotometer using the formulation buffer.

-

Measure the absorbance of the diluted conjugate sample at 280 nm (A_280) and λ_max (A_λmax).

-

-

Calculation:

-

Use the following system of equations (derived from the Beer-Lambert law) to solve for the concentration of the biomolecule (C_Bio) and the conjugated moiety (C_Moiety):

-

A_280 = (ε_Bio_at_280 * C_Bio) + (ε_Moiety_at_280 * C_Moiety)

-

A_λmax = (ε_Bio_at_λmax * C_Bio) + (ε_Moiety_at_λmax * C_Moiety)

-

-

Calculate the average conjugate load: Average Load = C_Moiety / C_Bio

-

Protocol 2: Analysis of Conjugate Distribution by HIC-HPLC

Objective: To separate and quantify the different conjugate species based on their hydrophobicity.

Principle: The conjugate mixture is loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the species, with more hydrophobic (more conjugated) species eluting later.[12][14]

Materials:

-

HPLC system with UV detector

-

HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

-

Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0

-

Conjugate sample (~1 mg/mL)

Procedure:

-

System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min. Monitor the absorbance at 280 nm.

-

Sample Injection: Inject 10-20 µL of the conjugate sample.

-

Chromatography: Run a linear gradient to elute the bound species.

-

0-2 min: 100% A (isocratic)

-

2-22 min: Gradient from 100% A to 100% B

-

22-25 min: 100% B (isocratic)

-

25-30 min: Re-equilibrate to 100% A

-

-

Data Analysis:

-

Integrate the area of each peak in the chromatogram.

-

The first major peak corresponds to the unconjugated biomolecule, with subsequent peaks representing species with an increasing number of conjugated moieties.

-

Calculate the relative percentage of each species by dividing its peak area by the total peak area.

-

Calculate the average conjugate load: Average Load = Σ (Peak Area % * Number of Moieties) / 100

-

Protocol 3: Aggregation Analysis by SEC-HPLC

Objective: To quantify the amount of monomer, aggregates, and fragments in the conjugate sample.

Principle: SEC separates molecules by size. Larger molecules (aggregates) travel a shorter path through the column's porous beads and elute first, followed by the monomer, and then smaller fragments.[19][34]

Materials:

-

HPLC system with UV detector

-

SEC column (e.g., TSKgel G3000SWxl)

-